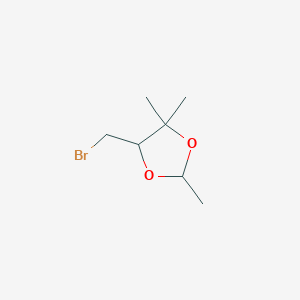![molecular formula C18H16O2 B14370600 1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene CAS No. 91925-45-0](/img/structure/B14370600.png)
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene is a bicyclic endoperoxide compound characterized by its unique structure, which includes two phenyl groups and a dioxabicyclo[2.2.2]octane framework.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene can be synthesized through the reaction of 1,4-diphenyl-1,3-butadiene with singlet oxygen. The reaction typically occurs in the presence of a photosensitizer such as methylene blue under light irradiation. The singlet oxygen adds to the diene to form the endoperoxide structure .
Industrial Production Methods
化学反応の分析
Types of Reactions
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 1,4-diphenyl-cyclopent-2-ene-cis-1,3-diol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for aromatic substitution.
Major Products
Reduction: 1,4-Diphenyl-cyclopent-2-ene-cis-1,3-diol.
Oxidation: Specific oxidation products are less commonly reported.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene has several scientific research applications:
作用機序
The mechanism of action of 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene involves the formation of radical ions through electron transfer processes. The compound can undergo dissociative electron transfer, leading to the cleavage of the peroxide bond and the formation of reactive intermediates. These intermediates can further react with other molecules, leading to various chemical transformations .
類似化合物との比較
Similar Compounds
- 1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene
- 1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octane
- 1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane
Uniqueness
1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene is unique due to its specific bicyclic endoperoxide structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo dissociative electron transfer and form radical ions makes it particularly valuable for studying electron transfer mechanisms and radical chemistry .
特性
CAS番号 |
91925-45-0 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
1,4-diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene |
InChI |
InChI=1S/C18H16O2/c1-3-7-15(8-4-1)17-11-13-18(14-12-17,20-19-17)16-9-5-2-6-10-16/h1-11,13H,12,14H2 |
InChIキー |
DTAITSZZMBGMTA-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C=CC1(OO2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Methoxyphenyl)methoxy]butan-2-one](/img/structure/B14370517.png)
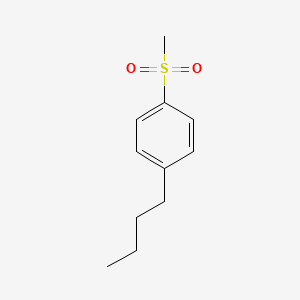
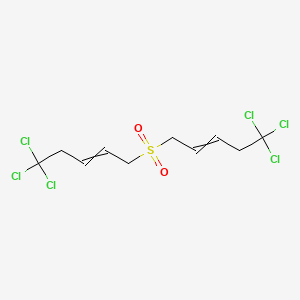
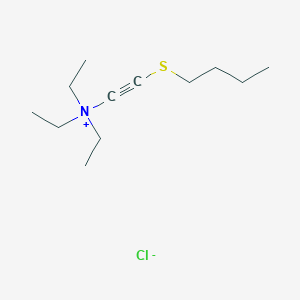
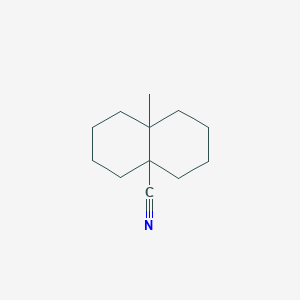
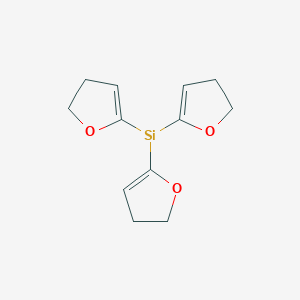

![3,3,5a-Trimethyl-3,4,5a,6,7,8,9,9a-octahydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14370562.png)

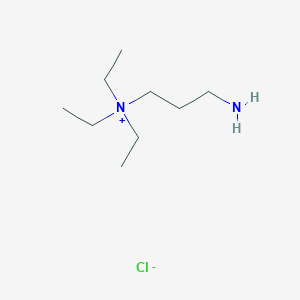

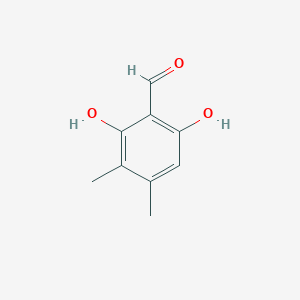
![N~1~-Benzyl-N~2~-butyl-N~1~-[2-(butylamino)ethyl]ethane-1,2-diamine](/img/structure/B14370590.png)
